1-(3-Fluoropyridin-4-yl)-3-methylpiperazine dihydrochloride
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Overview
Description
1-(3-Fluoropyridin-4-yl)-3-methylpiperazine dihydrochloride is a chemical compound known for its unique structural features and potential applications in various scientific fields. The compound consists of a fluorinated pyridine ring attached to a methylpiperazine moiety, and it is typically available in its dihydrochloride salt form. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 1-(3-Fluoropyridin-4-yl)-3-methylpiperazine dihydrochloride involves several steps, starting with the preparation of the fluorinated pyridine ring. One common method includes the selective fluorination of pyridine derivatives using reagents such as Selectfluor® . The fluorinated pyridine is then reacted with 3-methylpiperazine under controlled conditions to form the desired product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Chemical Reactions Analysis
1-(3-Fluoropyridin-4-yl)-3-methylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the pyridine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluoropyridin-4-yl)-3-methylpiperazine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-4-yl)-3-methylpiperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. The fluorinated pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methylpiperazine moiety may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
1-(3-Fluoropyridin-4-yl)-3-methylpiperazine dihydrochloride can be compared with other fluorinated pyridine derivatives and piperazine compounds:
Properties
IUPAC Name |
1-(3-fluoropyridin-4-yl)-3-methylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3.2ClH/c1-8-7-14(5-4-13-8)10-2-3-12-6-9(10)11;;/h2-3,6,8,13H,4-5,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIGBVKWOITKPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=NC=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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